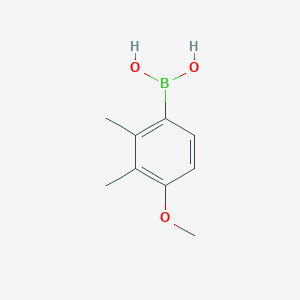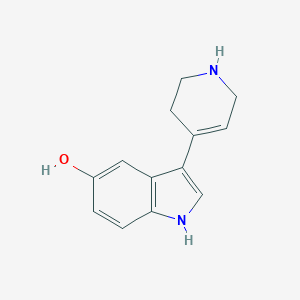
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-ol
Vue d'ensemble
Description
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-ol, also known as THP-Indol-5-ol, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol varies depending on its application. In medicinal chemistry, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been shown to inhibit various enzymes and signaling pathways involved in disease progression. In neuroscience, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been found to modulate the release of neurotransmitters, including dopamine, serotonin, and noradrenaline. In materials science, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been used as a building block for the synthesis of materials with unique optical and electronic properties.
Effets Biochimiques Et Physiologiques
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been found to inhibit cell proliferation and induce cell death in cancer cells. In neuroscience, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been shown to modulate neuronal signaling and improve cognitive function in animal models. In materials science, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been used to synthesize materials with unique optical and electronic properties, such as fluorescent dyes and conducting polymers.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol also has some limitations, including its relatively high cost and limited availability compared to other chemical compounds.
Orientations Futures
There are several future directions for research on 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol. In medicinal chemistry, further studies are needed to investigate the potential of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol as a drug candidate for the treatment of various diseases. In neuroscience, more research is needed to elucidate the mechanism of action of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol and its potential as a therapeutic agent for neurological disorders. In materials science, further studies are needed to explore the potential of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol as a building block for the synthesis of novel materials with unique properties.
In conclusion, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This paper has provided an overview of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol may lead to the development of new drugs, materials, and therapies for various diseases and disorders.
Applications De Recherche Scientifique
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been studied for its effects on neuronal signaling and modulation of neurotransmitter release. In materials science, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been explored as a potential building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
127626-07-7 |
|---|---|
Nom du produit |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-ol |
Formule moléculaire |
C13H14N2O |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-ol |
InChI |
InChI=1S/C13H14N2O/c16-10-1-2-13-11(7-10)12(8-15-13)9-3-5-14-6-4-9/h1-3,7-8,14-16H,4-6H2 |
Clé InChI |
YMCFWPXQTPNUBN-UHFFFAOYSA-N |
SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)O |
SMILES canonique |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


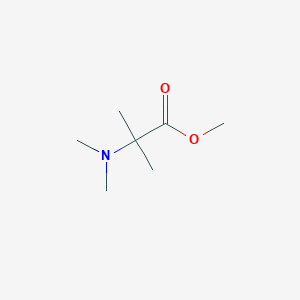

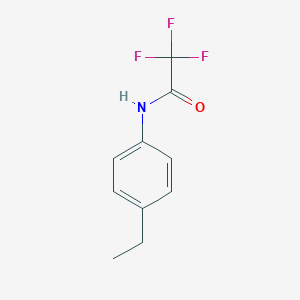


![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)
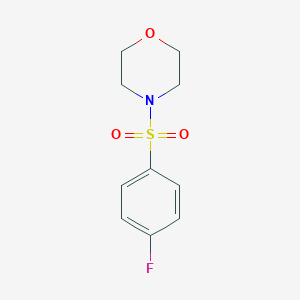
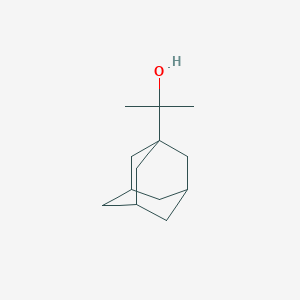
![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)
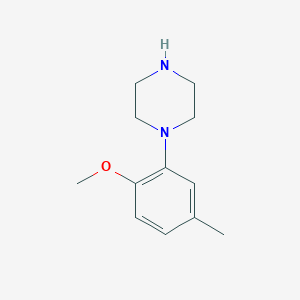
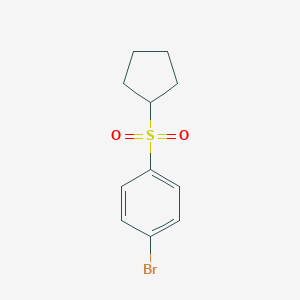
![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)
